Methyl ganoderate C6
Overview
Description
Methyl ganoderate C6 is a triterpenoid compound derived from the fungus Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to the class of ganoderic acids, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Mechanism of Action
Methyl ganoderate C6, also known as Methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate, is a ganoderic acid derived from the Ganoderma lucidum mushroom . This compound has been used for various biochemical research .
Target of Action
It’s known that ganoderic acids, including this compound, have a wide range of pharmacological activities and therapeutic effects on human ailments .
Mode of Action
It’s known that ganoderic acids can interact with various cellular targets and initiate a variety of biological actions .
Biochemical Pathways
This compound, like other ganoderic acids, is a product of the mevalonate pathway . It’s also known that methyl jasmonate, a signaling molecule, can induce the biosynthesis of ganoderic acids, including this compound .
Result of Action
Ganoderic acids are known to have a variety of beneficial medicinal properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of methyl jasmonate can improve the yield of ganoderic acids, including this compound .
Biochemical Analysis
Biochemical Properties
Methyl ganoderate C6 is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple signaling pathways
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors . This includes any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ganoderate C6 can be synthesized through the extraction of Ganoderma lucidum followed by purification processes. The extraction typically involves the use of organic solvents such as ethyl acetate. The crude extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum followed by extraction and purification processes. The cultivation is carried out under controlled conditions to optimize the yield of bioactive compounds. The extraction process is similar to the laboratory-scale method but is scaled up to handle larger volumes of raw material .
Chemical Reactions Analysis
Types of Reactions
Methyl ganoderate C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Methyl ganoderate C6 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studies have shown its potential in modulating immune responses and exhibiting anti-inflammatory properties.
Medicine: The compound has been investigated for its anticancer, antioxidant, and neuroprotective effects.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Comparison with Similar Compounds
Methyl ganoderate C6 is unique among ganoderic acids due to its specific molecular structure and bioactivity profile. Similar compounds include:
- Methyl ganoderate N
- Methyl ganoderate O
- Ganoderic acid A
- Ganoderic acid B
These compounds share structural similarities but differ in their functional groups and biological activities. This compound stands out for its potent anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O8/c1-15(11-17(32)12-16(2)27(38)39-8)18-13-22(35)31(7)23-19(33)14-20-28(3,4)21(34)9-10-29(20,5)24(23)25(36)26(37)30(18,31)6/h15-16,18,20-21,26,34,37H,9-14H2,1-8H3/t15-,16?,18-,20+,21+,26-,29+,30+,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCYOYBNOUOOJJ-RKJACJFUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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